tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate
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Overview
Description
tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate is a synthetic organic compound with the molecular formula C14H12BrFN2O2S and a molecular weight of 371.22 g/mol . This compound is characterized by the presence of a benzo[b]thiophene core substituted with bromine, cyano, and fluorine groups, along with a tert-butyl carbamate moiety.
Preparation Methods
The synthesis of tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate typically involves multi-step organic reactionsThe final step involves the protection of the amino group with a tert-butyl carbamate . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimization for large-scale production.
Chemical Reactions Analysis
tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate involves its interaction with specific molecular targets. The presence of the cyano and fluorine groups can influence its binding affinity to various enzymes and receptors. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in signaling and metabolic pathways .
Comparison with Similar Compounds
tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate can be compared with similar compounds such as:
- tert-Butyl (4-bromo-3-cyano-7-chlorobenzo[b]thiophen-2-yl)carbamate
- tert-Butyl (4-bromo-3-cyano-7-methylbenzo[b]thiophen-2-yl)carbamate
- tert-Butyl (4-bromo-3-cyano-7-ethoxybenzo[b]thiophen-2-yl)carbamate
These compounds share a similar benzo[b]thiophene core but differ in the substituents attached to the core structure. The unique combination of bromine, cyano, and fluorine groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-3-cyano-7-fluoro-1-benzothiophen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-14(2,3)20-13(19)18-12-7(6-17)10-8(15)4-5-9(16)11(10)21-12/h4-5H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUAMFJRYGMZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=C(C=CC(=C2S1)F)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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